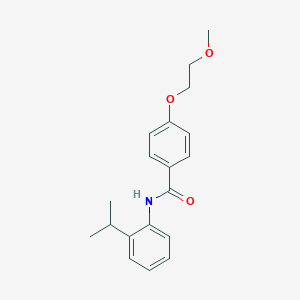![molecular formula C21H19NO2 B269458 2-[1,1'-biphenyl]-4-yl-N-(3-methoxyphenyl)acetamide](/img/structure/B269458.png)
2-[1,1'-biphenyl]-4-yl-N-(3-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1,1'-biphenyl]-4-yl-N-(3-methoxyphenyl)acetamide is an organic compound that features a biphenyl group and a methoxyphenyl group connected via an acetamide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,1'-biphenyl]-4-yl-N-(3-methoxyphenyl)acetamide typically involves the reaction of biphenyl-4-yl acetic acid with 3-methoxyaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[1,1'-biphenyl]-4-yl-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The biphenyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are common reducing agents.
Substitution: Halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃) under acidic conditions.
Major Products
Oxidation: Formation of 2-(biphenyl-4-yl)-N-(3-hydroxyphenyl)acetamide.
Reduction: Formation of 2-(biphenyl-4-yl)-N-(3-methoxyphenyl)ethylamine.
Substitution: Various substituted biphenyl or methoxyphenyl derivatives.
Aplicaciones Científicas De Investigación
2-[1,1'-biphenyl]-4-yl-N-(3-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2-[1,1'-biphenyl]-4-yl-N-(3-methoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The biphenyl and methoxyphenyl groups can enhance its binding affinity and specificity towards these targets, influencing biological pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(biphenyl-4-yl)-N-phenylacetamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
2-(biphenyl-4-yl)-N-(4-methoxyphenyl)acetamide: Similar structure but with the methoxy group in a different position, potentially altering its properties.
2-(biphenyl-4-yl)-N-(3-chlorophenyl)acetamide: Contains a chlorine atom instead of a methoxy group, which can significantly change its reactivity and applications.
Uniqueness
The presence of the methoxy group in 2-[1,1'-biphenyl]-4-yl-N-(3-methoxyphenyl)acetamide can influence its electronic properties, making it unique compared to its analogs. This can affect its solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C21H19NO2 |
|---|---|
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
N-(3-methoxyphenyl)-2-(4-phenylphenyl)acetamide |
InChI |
InChI=1S/C21H19NO2/c1-24-20-9-5-8-19(15-20)22-21(23)14-16-10-12-18(13-11-16)17-6-3-2-4-7-17/h2-13,15H,14H2,1H3,(H,22,23) |
Clave InChI |
ILKNDHBHSMVOCU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canónico |
COC1=CC=CC(=C1)NC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide](/img/structure/B269375.png)

![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B269378.png)
![4-(2-ethoxyethoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269382.png)

![5-bromo-2-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269385.png)
![N-[3-(allyloxy)phenyl]-4-ethoxybenzamide](/img/structure/B269386.png)
![N-[4-(2-ethoxyethoxy)phenyl]-4-methoxybenzamide](/img/structure/B269389.png)


![2-ethoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269395.png)

![4-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269397.png)

